ML67-33
Description
Historical Development from Carbazole-Based Scaffold
The development of this compound originated from a systematic medicinal chemistry approach that began with a carbazole-based molecular scaffold identified in the parent compound ML67. This initial compound served as the foundation for a comprehensive structure-activity relationship investigation aimed at developing more potent and selective modulators of two-pore domain potassium channels. The research team conducted extensive chemical modifications to optimize both the pharmacological properties and the mechanistic profile of the resulting compounds.
The transformation from the carbazole scaffold to the dihydroacridine structure of this compound involved strategic chemical modifications that significantly enhanced both potency and selectivity. This structural evolution represented a departure from traditional approaches to potassium channel modulation, which had typically relied on less specific compounds with limited therapeutic windows. The development process utilized high-throughput screening methodologies combined with functional assays to identify compounds capable of modulating potassium channel activity with unprecedented precision.
The chemical optimization process that led to this compound involved systematic exploration of various structural elements, including the introduction of chlorine substituents at positions 2 and 7 of the acridine ring system, incorporation of dimethyl groups at position 9, and attachment of a tetrazole-containing side chain through an ethyl linker. These modifications collectively contributed to the compound's unique pharmacological profile and its ability to interact specifically with the core gating apparatus of target channels.
Classification as a Temperature- and Mechano-Sensitive Two-Pore Domain Potassium Channel Activator
This compound functions as a selective activator of temperature- and mechano-sensitive members of the two-pore domain potassium channel family, specifically targeting channels designated as TREK-1, TREK-2, and TRAAK. These channels belong to a specialized subfamily of potassium channels that respond to physical stimuli including temperature changes, mechanical stretch, and membrane tension. The compound demonstrates remarkable selectivity within this channel family, exhibiting minimal activity against other two-pore domain potassium channel subtypes.
The mechanism of action for this compound involves direct interaction with the extracellular C-type gate, which forms the core gating apparatus of these channels. This mechanism distinguishes this compound from other known modulators of these channels, which typically act through intracellular pathways or require cytosolic factors for their effects. The compound's ability to activate channels in excised membrane patches demonstrates its direct action on the channel protein itself, independent of cellular signaling cascades.
Electrophysiological characterization has revealed that this compound produces rapid and reversible activation of target channels, with onset and offset kinetics occurring within seconds of compound application. The compound demonstrates efficacy across different experimental systems, including expression in Xenopus oocytes and mammalian cell lines, indicating that its mechanism of action is independent of cellular context. This consistency across experimental platforms has made this compound a valuable tool for investigating channel function across diverse research applications.
| Channel Subtype | EC50 (μM) | Maximum Efficacy (fold increase) | Selectivity |
|---|---|---|---|
| TREK-1 | 21.8-36.3 | 11.1-11.4 | High |
| TREK-2 | 30.2 | 11.4 | High |
| TRAAK | 27.3 | 14.7 | High |
| TASK-1 | >100 | No effect | No activity |
| TASK-2 | >100 | No effect | No activity |
| TASK-3 | >100 | No effect | No activity |
| TRESK | >100 | No effect | No activity |
Significance in Potassium Channel Modulation Research
The discovery and characterization of this compound has provided researchers with an unprecedented tool for investigating the physiological roles of temperature- and mechano-sensitive potassium channels in various biological systems. Prior to its development, the field lacked selective small-molecule modulators capable of specifically targeting these channels without affecting other related channel subtypes. This selectivity has enabled researchers to dissect the specific contributions of individual channel subtypes to cellular and tissue-level functions.
The compound's significance extends beyond its utility as a research tool, as it has revealed novel insights into the gating mechanisms of two-pore domain potassium channels. Studies using this compound have demonstrated that the extracellular C-type gate serves as a convergence point for multiple regulatory inputs, including temperature, mechanical force, and chemical modulators. This understanding has advanced theoretical models of channel gating and has implications for the development of therapeutic agents targeting these channels.
Research utilizing this compound has contributed to our understanding of the physiological roles of temperature- and mechano-sensitive potassium channels in pain processing, particularly in migraine pathophysiology. Studies have demonstrated that activation of TREK-1 and TREK-2 channels in trigeminal ganglion neurons can reverse migraine-like symptoms in animal models, suggesting potential therapeutic applications for compounds that modulate these channels. These findings have opened new avenues for drug discovery efforts targeting neurological conditions involving altered pain processing.
The compound has also facilitated investigations into the molecular determinants of channel selectivity and gating specificity. Mutagenesis studies combined with this compound application have revealed critical amino acid residues involved in channel activation and have identified structural elements that determine sensitivity to different classes of modulators. This mechanistic understanding has implications for the rational design of next-generation channel modulators with improved selectivity and potency profiles.
| Research Application | Key Findings | Biological Significance |
|---|---|---|
| Pain Research | Reversal of migraine-like symptoms | Potential therapeutic target |
| Channel Gating Studies | Direct action on C-type gate | Novel mechanism identification |
| Selectivity Analysis | Specific activation of TREK subfamily | Improved research tools |
| Mechanistic Studies | Independence from cytosolic factors | Direct channel modulation |
The development of this compound has also highlighted the importance of the two-pore domain potassium channel family in maintaining cellular homeostasis and responding to environmental stimuli. These channels serve critical roles in setting resting membrane potentials and regulating cellular excitability across diverse tissue types, including nervous system, cardiovascular system, and other organs. The availability of selective modulators like this compound has enabled more precise investigation of these physiological roles and has revealed previously unappreciated functions of specific channel subtypes.
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMJOXQJUGJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Assembly
The bicyclic framework of ML67-33 suggests a multi-step synthesis involving:
-
Dichlorophenyl Intermediate Preparation : Electrophilic chlorination of a biphenyl precursor could introduce the two chlorine atoms at positions 3 and 5 of the aromatic rings. This aligns with methods used in combretastatin analogs, where halogenation precedes cyclization.
-
Triazole Ring Formation : The 1,2,3-triazole moiety likely arises from a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction. For example, reacting a propargylamine derivative with an organic azide would yield the triazole core.
Coupling and Functionalization
The ethylenediamine linker connecting the triazole and dichlorophenyl groups may involve:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines could forge the C-N bonds. This method is prevalent in constructing hindered aromatic amines, as seen in combretastatin derivatives.
-
Reductive Amination : Alternatively, condensation of a ketone with an amine followed by reduction might assemble the linker.
Challenges in Protocol Reconstruction
Lack of Explicit Synthetic Details
No peer-reviewed publications within the provided search results detail this compound's synthesis. The primary source cited by Tocris Bioscience—Bagriantsev et al. (2013)—focuses on high-throughput screening of K2P channel modulators rather than synthetic chemistry. This absence of procedural data complicates reverse-engineering efforts.
Analytical Validation Gaps
While nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) data are standard for compound validation, such datasets are absent for this compound in the available sources. For instance, chromenopyridine derivatives in Search Result 3 include full -NMR and -NMR spectra, but analogous details for this compound remain undisclosed.
Comparative Analysis with Structural Analogs
Chromenopyridine Derivatives
The synthesis of chromenopyridines (Search Result 3) shares mechanistic parallels with this compound’s putative pathway. Key steps include:
-
Cyclocondensation : Formation of the pyridine ring via acid-catalyzed reactions between aminophenols and ketones.
-
Functional Group Interconversion : Methoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions.
These methods could adapt to this compound’s dichlorophenyl-triazole system by substituting methoxy groups with chlorine atoms.
Combretastatin-Inspired Approaches
Search Result 4 outlines Wittig olefination and phosphorylation strategies for combretastatin A-4. Although this compound lacks a stilbene backbone, its synthesis might similarly employ:
-
Protecting Group Chemistry : Temporary silyl ethers (e.g., TBDMS) to mask reactive hydroxyl groups during heterocycle assembly.
-
Catalytic Coupling : Palladium-mediated cross-couplings to link aromatic subunits.
Industrial and Regulatory Considerations
Scalability Constraints
Hypothetical routes involving transition-metal catalysts (e.g., palladium) may face scalability issues due to cost and purification challenges. Search Result 3’s chromenopyridine synthesis achieves yields of 24–32%, suggesting this compound’s preparation could similarly suffer from low efficiency.
Chemical Reactions Analysis
ML67-33 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding acridine derivatives .
Scientific Research Applications
Pain Management
ML67-33 has shown promise in preclinical models for managing pain, particularly related to migraine. In studies involving chronic migraine models induced by nitric oxide donors, this compound was able to potentiate TREK channels in trigeminal sensory neurons, which are implicated in migraine pathophysiology. This activation led to a reduction in allodynia, suggesting that this compound could serve as a potential therapeutic agent for migraine relief .
Cancer Treatment
The compound's ability to modulate ion channels may also have implications in cancer therapy. While direct anticancer activity has not been extensively documented for this compound itself, its role as a K2P channel activator suggests potential applications in enhancing the efficacy of existing cancer treatments by modulating tumor microenvironments or influencing cancer cell metabolism .
Neuroprotection
Given the involvement of K2P channels in neuroprotection and neuronal signaling, this compound may have applications in neurodegenerative diseases where potassium channel dysfunction is observed. The compound's rapid action and reversibility make it an attractive candidate for further exploration in neuroprotective strategies .
Table 1: Summary of Experimental Findings on this compound
Mechanism of Action
ML67-33 exerts its effects by activating the core gating apparatus of potassium channels . It increases channel currents by binding to the extracellular selectivity filter-based C-type gate, which is a key regulatory site for channel activity . This activation leads to an increase in potassium ion flow through the channels, which can modulate cellular excitability and reduce pain sensation . In a mouse migraine model, this compound has been shown to improve pain symptoms by activating TREK-1 and TREK-2 currents in trigeminal ganglion sensory neurons .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Profile and Selectivity
Key Findings:
- Selectivity : this compound outperforms riluzole in TREK subfamily specificity, avoiding off-target effects on TRESK or voltage-gated channels .
- Efficacy : In chronic migraine models, this compound restored mechanical thresholds by 5.7 g (vs. 6.7 g for BIBN4096), demonstrating parity with CGRP antagonists .
- Mechanism : Unlike C3001a, which binds a cryptic TREK-1 site, this compound directly modulates the C-type gate, enabling rapid and reversible channel activation .
Structural and Functional Differences
- This compound vs. C3001a : Both activate TREK channels, but this compound’s dihydroacridine structure allows broader subfamily activation (TREK-1, TREK-2, TRAAK) compared to C3001a’s peripheral nervous system focus .
- This compound vs. Riluzole: Riluzole’s activation of TREK channels is lipid-dependent and non-selective, whereas this compound’s action is voltage-independent and selective .
Clinical Relevance
- Migraine Treatment: this compound reversed facial allodynia in rats with NO donor-induced migraine, mirroring BIBN4096’s efficacy but via distinct pathways (neuronal excitability vs. CGRP blockade) .
- Safety Profile : this compound’s selectivity minimizes arrhythmia risks associated with hERG activators like NS3623 or A-935142 .
Biological Activity
ML67-33 is a dihydroacridine analogue identified as a selective and potent activator of two-pore domain potassium (K2P) channels, particularly TREK-1 (K2P2.1). This compound has garnered attention due to its unique mechanism of action and potential therapeutic implications. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.
This compound primarily activates K2P channels by targeting the extracellular C-type gate, which is crucial for the gating mechanism of these channels. The compound has been shown to increase channel currents in a reversible manner, indicating its potential for modulation in various physiological contexts.
Key Findings:
- Activation Potency : this compound demonstrates an EC50 value of approximately 9.7 µM in mammalian HEK-293T cells and 36.3 µM in Xenopus oocytes, indicating its effectiveness across different cellular environments .
- Rapid Action : The activation occurs swiftly, with a half-maximal activation time of about 4.1 seconds .
Comparative Activity Across K2P Channels
This compound exhibits selective activation across several K2P channels, including TREK-2 (K2P10.1) and TRAAK (K2P4.1), while showing no significant effects on more distantly related K2P channels.
Table 1: Summary of this compound Activation Potency Across K2P Channels
| Channel | EC50 (µM) | Emax |
|---|---|---|
| TREK-1 | 9.7 ± 1.2 | 11.4 ± 1.1 |
| TREK-2 | 30.2 ± 1.4 | Not reported |
| TRAAK | Not reported | Not reported |
Study Overview
A high-throughput functional screening campaign identified this compound among other small molecules for its ability to modulate K2P channels effectively. The screening involved over 106,000 compounds, highlighting this compound's specificity and potency .
Case Study: Physiological Implications
In a physiological context, the activation of K2P channels by this compound could have implications in various conditions such as pain modulation, cardiac function, and neuroprotection. For instance:
- Pain Modulation : By activating TREK channels in sensory neurons, this compound may enhance analgesic pathways.
- Cardiac Function : Modulation of cardiac K2P channels could influence heart rate and rhythm stability.
Additional Research Findings
Further investigations into the biophysical properties of this compound revealed that it does not induce significant changes in other ion channel activities, underscoring its selectivity for K2P channels. This specificity is crucial for minimizing off-target effects in therapeutic applications.
Table 2: Biophysical Properties of this compound
| Property | Value |
|---|---|
| Activation Time | 4.1 ± 0.5 seconds |
| Reversibility | Yes |
| Selectivity | High |
Q & A
Q. What is the mechanistic basis for ML67-33's selectivity toward K2P channels, particularly TREK-1, TREK-2, and TRAAK?
this compound stabilizes the conductive state of the selectivity filter in K2P channels, a mechanism shared by negatively charged activators (NCAs) like BL-1248. Its selectivity arises from interactions with residues in the extracellular domain and transmembrane helices (e.g., P1 and TM4 in TREK-1), which are critical for gating . Functional assays in HEK293 cells show EC50 values of 9.7 µM (cellular) versus 36.3 µM (cell-free), suggesting membrane-dependent activation pathways .
Q. How should researchers design dose-response experiments for this compound to account for its differential EC50 values across experimental systems?
Due to variability in EC50 values (e.g., 9.7 µM in HEK293 cells vs. 21.8–49.4 µM in mutant channels), dose-response curves should span a broad concentration range (1–100 µM). Include controls for cell-type specificity (e.g., HEK293 vs. neuronal models) and validate channel expression via electrophysiology or Western blotting .
Q. What are the optimal conditions for storing and reconstituting this compound to ensure experimental reproducibility?
this compound should be stored as a powder at -20°C (stable for 3 years) or in solvent at -80°C (1-year stability). Reconstitute in DMSO to avoid hydrolysis, and perform fresh dilutions for each experiment to mitigate solvent-induced artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s activation efficacy across homologous K2P channels (e.g., TALK-1 vs. TALK-2)?
Structural and functional studies reveal that TALK-2 exhibits 110-fold current activation with this compound, while TALK-1 shows only 30-fold activation. To address this, employ chimeric channel constructs and site-directed mutagenesis to identify critical residues (e.g., selectivity filter or cap domains) that confer differential sensitivity .
Q. What methodologies are recommended for studying this compound’s effects on mechanosensitivity in native tissues (e.g., trabecular meshwork or nodose ganglia)?
Use impedance-based assays to quantify monolayer permeability changes in response to this compound (e.g., 30-min exposure reduces impedance by 19% at 100 µM in trabecular meshwork cells) . For neuronal studies, combine patch-clamp electrophysiology with mechanical stimulation (e.g., pressure application) to isolate TREK-mediated currents .
Q. How can this compound be utilized to dissect the role of TREK channels in migraine pathophysiology?
In vitro models of trigeminal ganglia neurons treated with this compound (10–50 µM) show reduced excitability via TREK-1/TRAAK activation. Pair this with calcium imaging to link channel activity to nociceptive signaling. Validate specificity using TREK knockout models or pharmacological inhibitors like spadin .
Q. What strategies mitigate off-target effects when using this compound in complex physiological systems?
Co-apply selective K2P inhibitors (e.g., fluoxetine for TREK-1) to isolate this compound’s effects. Use low concentrations (≤30 µM) and short exposure times (<1 hour) to minimize hERG channel cross-reactivity, as observed in NS3623 and A-935142 studies .
Methodological Considerations
- Data Analysis : Normalize currents to basal K+ conductance and account for voltage-dependent effects (e.g., this compound’s response at -30 mV vs. +60 mV) .
- Validation : Confirm channel identity via CRISPR/Cas9 editing or siRNA knockdown in heterologous systems .
- Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthesis protocols, EC50 calculations, and raw data deposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
